Cas no 148441-26-3 (Indolo[3'',2'':4',5']pyrrolo[2',1':3,4]pyrazino[2,1-b]quinazoline-5,8(7H,9aH)-dione,10-acetyl-14b-(1,1-dimethyl-2-propen-1-yl)-10,14b,15,15a-tetrahydro-7-methyl-,(7R,9aR,14bR,15aS)-)

Indolo[3'',2'':4',5']pyrrolo[2',1':3,4]pyrazino[2,1-b]quinazoline-5,8(7H,9aH)-dione,10-acetyl-14b-(1,1-dimethyl-2-propen-1-yl)-10,14b,15,15a-tetrahydro-7-methyl-,(7R,9aR,14bR,15aS)- structure
148441-26-3 structure
Nome del prodotto:Indolo[3'',2'':4',5']pyrrolo[2',1':3,4]pyrazino[2,1-b]quinazoline-5,8(7H,9aH)-dione,10-acetyl-14b-(1,1-dimethyl-2-propen-1-yl)-10,14b,15,15a-tetrahydro-7-methyl-,(7R,9aR,14bR,15aS)-
Numero CAS:148441-26-3
MF:C28H28N4O3
MW:468.546926498413
CID:212556
PubChem ID:127303

Indolo[3'',2'':4',5']pyrrolo[2',1':3,4]pyrazino[2,1-b]quinazoline-5,8(7H,9aH)-dione,10-acetyl-14b-(1,1-dimethyl-2-propen-1-yl)-10,14b,15,15a-tetrahydro-7-methyl-,(7R,9aR,14bR,15aS)- Proprietà chimiche e fisiche

Nomi e identificatori

    • Indolo[3'',2'':4',5']pyrrolo[2',1':3,4]pyrazino[2,1-b]quinazoline-5,8(7H,9aH)-dione,10-acetyl-14b-(1,1-dimethyl-2-propen-1-yl)-10,14b,15,15a-tetrahydro-7-methyl-,(7R,9aR,14bR,15aS)-
    • Indolo[3'',2'':4',5']pyrrolo[2',1':3,4]pyrazino[2,1-b]quinazoline-5,8(7H,9aH)-dione,10-acetyl-...
    • Indolo[3'',2'':4',5']pyrrolo[2',1':3,4]pyrazino[2,1-b]quinazoline-5,8(7H,9aH)-dione,10-acetyl-14b-(1,1-dimethyl-2-propen-1-yl
    • N-Acetylardeemine
    • (7R,9aR,14bR,15aS)-10-acetyl-7-methyl-14b-(2-methylbut-3-en-2-yl)-10,14b,15,15a-tetrahydroindolo[3'',2'':4',5']pyrrolo[2',1':3,4]pyrazino[2,1-b]quinazoline-5,8(7H,9aH)-dione
    • 5-N-Acetylardeemin
    • Indolo(3'',2'',4',5')pyrrolo(2',1',3,4)pyrazino(2,1-b)quinazoline-5,8(7H,9aH)-dione, 10-acetyl-14b-(1,1-dimethyl-2-propenyl)-10,14b,15,15a-tetrahydro-7-methyl-, (7alpha,9abeta,14bbeta,15aalpha)-(-)-
    • CHEMBL3402065
    • Compound NP-012307
    • (1S,12R,15R,23R)-16-acetyl-12-methyl-23-(2-methylbut-3-en-2-yl)-3,11,14,16-tetrazahexacyclo[12.10.0.02,11.04,9.015,23.017,22]tetracosa-2,4,6,8,17,19,21-heptaene-10,13-dione
    • AKOS040739100
    • N-Acetylardeemin
    • 148441-26-3
    • CHEBI:204788
    • Pradimicin L
    • Inchi: InChI=1S/C28H28N4O3/c1-6-27(4,5)28-15-22-23-29-20-13-9-7-11-18(20)25(35)30(23)16(2)24(34)32(22)26(28)31(17(3)33)21-14-10-8-12-19(21)28/h6-14,16,22,26H,1,15H2,2-5H3/t16-,22?,26?,28-/m1/s1
    • Chiave InChI: XTLQWSBGQKPGCF-STVYUSDOSA-N
    • Sorrisi: C1=CC=C2C(C(N3[C@H](C)C(=O)N4C5N(C(=O)C)C6=CC=CC=C6[C@@]5(CC4C3=N2)C(C=C)(C)C)=O)=C1

Proprietà calcolate

  • Massa esatta: 468.21614077g/mol
  • Massa monoisotopica: 468.21614077g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 35
  • Conta legami ruotabili: 2
  • Complessità: 1020
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 4
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.8
  • Superficie polare topologica: 73.3Ų

Indolo[3'',2'':4',5']pyrrolo[2',1':3,4]pyrazino[2,1-b]quinazoline-5,8(7H,9aH)-dione,10-acetyl-14b-(1,1-dimethyl-2-propen-1-yl)-10,14b,15,15a-tetrahydro-7-methyl-,(7R,9aR,14bR,15aS)- Letteratura correlata

Fornitori consigliati
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.
Enjia Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
BIOOKE MICROELECTRONICS CO.,LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
BIOOKE MICROELECTRONICS CO.,LTD